Chaetoviridin A is a natural product found in Chaetomium cochliodes and Chaetomium globosum with data available.
Chaetoviridin A
CAS No.: 128252-98-2
Cat. No.: VC1802629
Molecular Formula: C23H25ClO6
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128252-98-2 |
---|---|
Molecular Formula | C23H25ClO6 |
Molecular Weight | 432.9 g/mol |
IUPAC Name | (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |
Standard InChI | InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 |
Standard InChI Key | HWSQVPGTQUYLEQ-CCBHEJLASA-N |
Isomeric SMILES | CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl |
SMILES | CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |
Canonical SMILES | CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |
Introduction
Chemical Structure and Properties
Chaetoviridin A is an azaphilone compound characterized by a pyrone-quinone structure. It contains a chlorinated isochromenone core with an angular lactone ring attachment . The compound is identified by the following properties:
Basic Characteristics
Property | Description |
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Molecular Formula | C23H25ClO6 |
Molecular Weight | 432.9 g/mol |
CAS Number | 128252-98-2 |
Appearance | Yellow to orange powder |
Storage | +4°C |
Purity (Commercial) | >96% |
The chemical structure of Chaetoviridin A contains a highly functionalized pyrano-quinone scaffold with a chloro substituent, a methyl group, and characteristic side chains that contribute to its biological activity .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of Chaetoviridin A. The following NMR data provides detailed information about its chemical structure:
Position | δ C | δ H |
---|---|---|
1 | 151.8 | 8.78 (s) |
3 | 157.1 | − |
4 | 105.6 | 6.55 (s) |
4a | 139.8 | − |
5 | 109.1 | − |
6 | 183.5 | − |
7 | 87.8 | − |
8 | 163.1 | − |
8a | 110.6 | − |
9 | 119.9 | 6.09 (d) |
10 | 148.3 | 6.61 (dd) |
11 | 39.2 | 2.30 (quint) |
12 | 29.3 | 1.42 (m) |
13 | 11.9 | 0.92 (t) |
14 | 19.5 | 1.10 (d) |
15 | 26.5 | 1.71 (s) |
16 | 168.1 | − |
17 | 125.0 | − |
18 | 201.3 | − |
19 | 51.1 | 3.62 (t) |
20 | 71.1 | 3.88 (t) |
21 | 13.8 | 1.18 (d) |
22 | 21.7 | 1.18 (d) |
This NMR data confirms the complex structure of Chaetoviridin A with its characteristic functional groups and stereochemistry .
Biosynthesis and Production
Biosynthetic Pathway
The biosynthesis of Chaetoviridin A involves a gene cluster known as the "caz" biosynthetic cluster from Chaetomium globosum. This cluster encodes for various enzymes involved in the multistep biosynthetic pathway .
The synthesis involves:
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A nonreducing polyketide synthase (NR-PKS)
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A highly-reducing polyketide synthase (HR-PKS)
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Several post-PKS modification enzymes
Genetic studies have identified that the HR-PKS CazF plays a pivotal dual role in the biosynthesis, functioning both sequentially and convergently with the NR-PKS to form the azaphilone scaffold .
Biosynthetic Mechanism
The biosynthesis of Chaetoviridin A and related azaphilones occurs through the following key steps:
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The HR-PKS CazF supplies a highly reduced methylated triketide product to the NR-PKS CazM
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CazF can also produce a more oxidized triketide product that is transacylated by the acyltransferase CazE
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This transacylation occurs to a pyrano-quinone intermediate called cazisochromene
In vitro reconstitution experiments have demonstrated that Chaetoviridin A can be synthesized from the pyrano-quinone intermediate cazisochromene using the HR-PKS CazF and the acyltransferase CazE, along with cofactors NADPH and SAM (S-adenosyl methionine) .
Structural Diversity Generation
The structural diversity in Chaetoviridin A and related compounds is generated through:
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Substrate promiscuity of enzymes like CazL and CazP, which facilitates the formation of non-chlorinated analogues
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Enzymatic oxidation and reduction processes
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Spontaneous dehydration and lactonization of biosynthetic intermediates
These mechanisms collectively contribute to the chemical diversity observed in the chaetoviridin family of compounds.
Biological Activities
Antifungal Activity
Chaetoviridin A exhibits potent antifungal activity against a wide range of plant pathogenic fungi. This activity has been extensively documented through both in vitro and in vivo studies .
Activity Against Plant Pathogens
The following table summarizes the antifungal activity of Chaetoviridin A against various plant pathogenic fungi:
Notably, Chaetoviridin A demonstrates greater antifungal efficacy compared to Chaetoviridin B against these plant pathogenic fungi, making it a more promising candidate for agricultural applications .
Antifungal Mechanism
Research on the action of Chaetoviridin A against Verticillium dahliae has revealed several mechanisms of its antifungal activity:
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Inhibition of microsclerotia germination: Chaetoviridin A significantly reduces the germination rates of V. dahliae microsclerotia. At concentrations of 75 μg/mL and 150 μg/mL, the germination rates were reduced to 50.24% and 7.33%, respectively, compared to 72.02% in the control group .
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Cell membrane and wall damage: After treatment with Chaetoviridin A, mycelial growth was inhibited, and microscopic examination revealed shrunken mycelia at the edge of the inhibition zone. Further analysis showed that Chaetoviridin A causes:
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Enhancement of host plant defense responses: Cotton plants treated with Chaetoviridin A (150 μg/mL) showed increased ROS accumulation, indicating an enhanced defense response against pathogen invasion .
Other Biological Activities
Beyond its antifungal properties, Chaetoviridin A exhibits several other biological activities that highlight its potential for diverse applications:
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Monoamine oxidase (MAO) inhibition: Chaetoviridin A functions as an inhibitor of monoamine oxidase, an enzyme involved in the catabolism of monoamine neurotransmitters .
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Cholesteryl ester transfer protein (CETP) inhibition: Research has shown that Chaetoviridin A inhibits CETP, a plasma protein that facilitates the transfer of cholesteryl esters between lipoproteins .
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Improvement of blood lipid profiles: Related to its CETP inhibitory activity, Chaetoviridin A has been reported to improve blood lipid levels, suggesting potential applications in managing hyperlipidemia and associated conditions .
Applications and Future Prospects
Agricultural Applications
The potent antifungal activity of Chaetoviridin A against plant pathogenic fungi positions it as a promising candidate for agricultural applications, particularly as a biocontrol agent or biopesticide. Specific applications include:
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Control of Cotton Verticillium Wilt (CVW): Studies have demonstrated that Chaetoviridin A from Chaetomium globosum CEF-082 effectively controls Verticillium dahliae, the causative agent of CVW, which is one of the most serious cotton diseases worldwide .
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Management of rice blast and wheat leaf rust: The high control efficacy (>80%) against Magnaporthe grisea and Puccinia recondita at relatively low concentrations (62.5 μg/mL) suggests potential applications in rice and wheat protection .
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Biocontrol formulations: The natural origin of Chaetoviridin A makes it an attractive candidate for developing eco-friendly biocontrol formulations as alternatives to synthetic fungicides .
Future Research Directions
Several areas warrant further investigation to fully realize the potential of Chaetoviridin A:
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Structure-activity relationship studies to develop more potent derivatives with enhanced biological activities and improved physicochemical properties.
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Detailed toxicological evaluations to assess safety profiles for agricultural and pharmaceutical applications.
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Optimization of production methods, including biotechnological approaches leveraging the elucidated biosynthetic pathway to enhance yields and reduce production costs.
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Formulation development for agricultural applications to improve stability, delivery, and field efficacy.
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Exploration of additional biological activities that may expand the application spectrum of Chaetoviridin A.
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